![molecular formula C12H11Cl4FN2OS B3042571 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea CAS No. 647824-63-3](/img/structure/B3042571.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea
Overview
Description
Scientific Research Applications
Synthesis and Labeling Techniques
The chemical compound , though not directly mentioned in the available literature, is closely related to compounds with specific applications in synthesis and labeling techniques, particularly in medical imaging and pharmaceutical research. For example, the synthesis of potent nonpeptide CCR1 antagonists using related chemical structures demonstrates the utility of such compounds in developing radiolabeled molecules for imaging and therapeutic purposes. This process involves complex synthetic routes to incorporate radioactive fluorine-18, showcasing the compound's role in facilitating the study of biological pathways and drug mechanisms in vivo Mäding et al., 2006.
Drug Disposition and Interactions
The structure of interest is analogous to molecules studied for their interaction with efflux and uptake transporters, which play significant roles in drug disposition and potential drug-drug interactions. For instance, lapatinib, a compound with a somewhat similar structural motif, has been extensively studied to understand how it is affected by various transporters in the body. This research provides insights into the molecular basis of drug interactions and how they can influence the effectiveness and safety of therapeutic agents Polli et al., 2008.
Biological Activity and Agricultural Applications
Compounds with structural features related to the query have been synthesized and evaluated for their biological activities, including as plant growth regulators and acaricides. Such studies reveal the potential agricultural applications of these chemicals, indicating their importance in developing new products for enhancing crop yield and controlling pests Song Xin-jian et al., 2006; Xie Xian-ye, 2007.
Antifungal and Anticancer Properties
Research on derivatives sharing core similarities with the compound of interest has highlighted their potential in treating various diseases. For instance, the development and evaluation of molecules for their antifungal and anticancer properties demonstrate the broad therapeutic potential of such compounds. This includes studies on their mechanism of action, efficacy against different pathogens and cancer cells, and potential for developing new therapeutic agents A. Mishra et al., 2000; Xiao-Xiao Xie et al., 2015.
properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(1,2,2-trichloroethenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl4FN2OS/c13-8-2-1-3-9(17)7(8)6-21-5-4-18-12(20)19-11(16)10(14)15/h1-3H,4-6H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJCJGXFVAXJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNC(=O)NC(=C(Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl4FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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